molecular formula C14H18N2O3 B1388638 (E)-Methyl 3-(2-methoxy-6-(pyrrolidin-1-YL)-pyridin-3-YL)acrylate CAS No. 1228670-27-6

(E)-Methyl 3-(2-methoxy-6-(pyrrolidin-1-YL)-pyridin-3-YL)acrylate

Cat. No.: B1388638
CAS No.: 1228670-27-6
M. Wt: 262.3 g/mol
InChI Key: PSIKWHHQFIKLJX-SOFGYWHQSA-N
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Description

(E)-Methyl 3-(2-methoxy-6-(pyrrolidin-1-YL)-pyridin-3-YL)acrylate is an organic compound that belongs to the class of acrylates

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Methyl 3-(2-methoxy-6-(pyrrolidin-1-YL)-pyridin-3-YL)acrylate typically involves a multi-step process. One common method starts with the preparation of the pyridine ring, followed by the introduction of the methoxy group and the pyrrolidine ring. The final step involves the formation of the acrylate ester. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-Methyl 3-(2-methoxy-6-(pyrrolidin-1-YL)-pyridin-3-YL)acrylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(E)-Methyl 3-(2-methoxy-6-(pyrrolidin-1-YL)-pyridin-3-YL)acrylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-Methyl 3-(2-methoxy-6-(pyrrolidin-1-YL)-pyridin-3-YL)acrylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2-methoxy-6-(pyrrolidin-1-YL)-pyridin-3-YL)propanoate
  • Ethyl 3-(2-methoxy-6-(pyrrolidin-1-YL)-pyridin-3-YL)acrylate

Uniqueness

(E)-Methyl 3-(2-methoxy-6-(pyrrolidin-1-YL)-pyridin-3-YL)acrylate is unique due to its specific substitution pattern on the pyridine ring and the presence of both methoxy and pyrrolidine groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

methyl (E)-3-(2-methoxy-6-pyrrolidin-1-ylpyridin-3-yl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-18-13(17)8-6-11-5-7-12(15-14(11)19-2)16-9-3-4-10-16/h5-8H,3-4,9-10H2,1-2H3/b8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSIKWHHQFIKLJX-SOFGYWHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)N2CCCC2)C=CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=N1)N2CCCC2)/C=C/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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